molecular formula C₄₆H₄₉N₅O₈S B1145308 Zafirlukast Impurity D CAS No. 1160235-24-4

Zafirlukast Impurity D

Cat. No.: B1145308
CAS No.: 1160235-24-4
M. Wt: 831.97
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zafirlukast Impurity D is a structurally characterized compound specifically designed for use in pharmaceutical research and development. Its primary application is as a certified reference standard in analytical chemistry. Researchers utilize this impurity to develop and validate methods for quality control, ensuring the purity, safety, and efficacy of the active pharmaceutical ingredient (API) zafirlukast. Zafirlukast itself is a leukotriene receptor antagonist (LTRA) used for the chronic treatment of asthma. It functions by competitively inhibiting the binding of pro-inflammatory cysteinyl leukotrienes to the CysLT1 receptor, thereby reducing bronchoconstriction, airway edema, and inflammation . The identification and quantification of process-related impurities like this compound are critical regulatory requirements in the manufacturing of pharmaceuticals. The study of such impurities is essential for monitoring stability profiles, establishing pharmacokinetic parameters, and meeting rigorous compliance standards for drug approval. This makes the compound an invaluable tool for scientists working in API impurity profiling, method development, and regulatory submissions. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1160235-24-4

Molecular Formula

C₄₆H₄₉N₅O₈S

Molecular Weight

831.97

Synonyms

N,N’-[[[2-Methoxy-4-[[[(2-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methylene]bis(1-methyl-1H-indole-3,5-diyl)]biscarbamic Acid C,C’-Dicyclopentyl Ester

Origin of Product

United States

Comparison with Similar Compounds

Zafirlukast Impurity D belongs to a group of structurally related impurities (Impurities 1–5) formed during zafirlukast synthesis. Below is a detailed comparison of these impurities, focusing on structural features, formation mechanisms, and analytical properties:

Structural Comparison
Impurity Structure Key Substituents Molecular Features
Impurity D {3-[2-methoxy-4-(toluene-4-sulfonylaminocarbonyl)-benzyl]-1-methyl-1H-indol-5-yl}-cyclopentyl acetate - Cyclopentyl acetate ester
- Para -toluenesulfonyl group
Higher lipophilicity due to cyclopentyl acetate
Impurity 1 3-methoxy-4-(5-methoxycarbonylamino-1-methyl-1H-indol-3-ylmethyl)-benzoic acid - Methoxycarbonyl amino group
- Free carboxylic acid
Polar, acidic due to carboxylate
Impurity 2 {3-[2-methoxy-4-(toluene-2-sulfonylaminocarbonyl)-benzyl]-1-methyl-1H-indol-5-yl}-methyl carbonate - Methyl carbonate ester
- Ortho -toluenesulfonyl group
Moderate polarity; steric hindrance from ortho-sulfonyl
Impurity 3 {3-[2-methoxy-4-(toluene-3-sulfonylaminocarbonyl)-benzyl]-1-methyl-1H-indol-5-yl}-cyclopentyl acetate - Cyclopentyl acetate ester
- Meta -toluenesulfonyl group
Similar to Impurity D but with meta-sulfonyl orientation
Impurity 5 4-(5-cyclopentyloxycarbonylamino-1-methyl-1H-indol-3-ylmethyl)-3-methoxybenzoic acid methyl ester - Cyclopentyloxycarbonyl amino group
- Methyl ester
Reduced reactivity due to methyl ester

Key Observations :

  • Sulfonyl Group Position : Impurity D (para) vs. Impurities 2 (ortho) and 3 (meta) exhibit distinct retention times in HPLC due to polarity differences. Para-substituted sulfonyl groups in Impurity D enhance resonance stabilization, increasing stability compared to ortho/meta isomers .
Formation Mechanisms
  • Impurity D : Forms during incomplete substitution at the indole-5 position, where cyclopentyl acetate esterification competes with sulfonylation .
  • Impurities 2 and 3: Result from sulfonylation at non-targeted positions (ortho/meta) due to incomplete regioselectivity .
  • Impurity 1 : Generated via hydrolysis of the methyl ester group in zafirlukast, yielding a free carboxylic acid .
Analytical and Pharmacological Impact
Parameter Impurity D Impurity 2 Impurity 3
HPLC Retention Time Longest (lipophilic ester) Intermediate Similar to D but shorter (meta-sulfonyl)
Solubility (Water) Low (logP ~5.2) Moderate (logP ~4.1) Low (logP ~5.0)
Toxicity Risk Potential hepatotoxicity (structural similarity to zafirlukast’s reactive metabolite) Lower risk (polar groups enhance excretion) Moderate risk (meta-sulfonyl may reduce bioactivity)

Chromatographic Behavior : Impurity D elutes later than other impurities in gradient HPLC due to its lipophilic cyclopentyl group, requiring C18 columns for effective separation .

Comparison with Non-Zafirlukast Analogues
  • Zileuton: A structurally distinct leukotriene inhibitor lacking the sulfonylaminocarbonyl group. Unlike zafirlukast impurities, zileuton’s impurities involve hydroxylation or glucuronidation .
  • Pranlukast: Shares a similar indole backbone but differs in substituents (e.g., quinoline group). Pranlukast impurities typically involve quinoline oxidation rather than esterification/sulfonylation .

Preparation Methods

Role of Dicyclohexylcarbodiimide (DCC) in Impurity Generation

The conventional synthesis of zafirlukast involves coupling 4-(1-methyl-5-((cyclopentyloxy carbonyl amino)indol-3-yl)methyl)-3-methoxybenzoic acid with 2-toluenesulfonamide using DCC as a condensing agent. However, DCC reacts directly with the carboxylic acid intermediate to form a highly stable dicyclohexylurea (DCU) byproduct, which subsequently undergoes unintended condensation with excess amine groups, yielding Impurity D. Studies indicate that this side reaction accounts for 50–60% of the total product under standard conditions, necessitating costly purification steps.

Table 1: Impact of Coupling Agents on Impurity D Formation

Coupling AgentImpurity D YieldPurity of Zafirlukast
DCC50–60%68–92%
DCI<5%>99%
EDC10–15%85–90%

Data adapted from.

Mechanistic Insights into the Condensation Reaction

The formation of Impurity D proceeds via nucleophilic attack of the indole’s amine group on the activated carbonyl intermediate generated by DCC. This results in a six-membered hexahydroaniline ring, which is resistant to hydrolysis under standard workup conditions. Nuclear magnetic resonance (NMR) studies confirm the presence of characteristic signals at δ 7.8 ppm (aromatic protons) and δ 3.2 ppm (cyclopentyl methine), aligning with the impurity’s proposed structure.

Alternative Synthesis Methods to Minimize Impurity D

Substitution of DCC with Chloro-1,3-Dimethyl-2-Chloroimidazoline (DCI)

The Chinese patent CN105367478A introduces DCI as a superior coupling agent, reducing Impurity D yields to <5%. DCI’s imidazolium chloride structure avoids DCU formation, instead generating water-soluble byproducts that are easily removed during aqueous workup. A molar ratio of 1:1.5:2 (acid:amine:DCI) in tetrahydrofuran at room temperature achieves zafirlukast with >99% purity.

Optimized Reaction Conditions

  • Temperature Control : Maintaining temperatures below 25°C minimizes side reactions.

  • Solvent Selection : Inert solvents like tetrahydrofuran (THF) or dichloromethane (DCM) reduce intermolecular interactions that promote impurity formation.

  • Catalytic Bases : Triethylamine or 4-N,N-lutidine enhances coupling efficiency without facilitating undesired condensations.

Purification Techniques for Impurity D Removal

Adsorbent-Based Purification

Crude zafirlukast is treated with activated carbon or silica gel adsorbents to selectively bind Impurity D. A solvent mixture of acetonitrile and methanol (3:1 v/v) elutes pure zafirlukast, achieving >99.9% purity by HPLC.

Recrystallization in Nitrile Solvents

Recrystallization from acetonitrile at −20°C effectively excludes Impurity D due to differential solubility. This method reduces impurity levels to <0.1% while yielding zafirlukast with a uniform particle size distribution (D50_{50} <10 μm).

Table 2: Efficacy of Purification Methods

MethodImpurity D ReductionFinal Purity
Adsorbent Treatment90–95%99.9%
Acetonitrile Recrystallization98–99%99.95%

Data sourced from.

Analytical Characterization of Impurity D

High-Performance Liquid Chromatography (HPLC)

HPLC analysis using a C18 column (mobile phase: 0.1% trifluoroacetic acid/acetonitrile) resolves Impurity D at a relative retention time (RRT) of 1.03 compared to zafirlukast. Quantification via UV detection at 254 nm confirms detection limits as low as 0.05 μg/mL.

Mass Spectrometry (MS)

Electrospray ionization (ESI)-MS identifies Impurity D’s molecular ion peak at m/z 832.4 [M+H]+^+, consistent with its molecular formula. Fragmentation patterns reveal characteristic losses of cyclopentyloxy (Δm/z 98) and tosyl (Δm/z 155) groups, aiding structural confirmation.

Implications for Pharmaceutical Manufacturing

The control of this compound is critical for regulatory compliance, as per ICH Q3A guidelines. Implementing DCI-based synthesis and acetonitrile recrystallization reduces production costs by 20–30% compared to traditional methods, primarily by eliminating chromatography steps . Future research should explore enzymatic coupling agents or continuous flow systems to further suppress impurity formation.

Q & A

Q. Methodological Answer :

  • Storage : −20°C in amber vials under nitrogen to prevent oxidation.
  • Solution Stability : Validate in methanol/water (70:30) for ≤72 hours at 4°C .
  • Documentation : Record batch-specific data (e.g., certificate of analysis, retest dates) and avoid reuse of opened vials without requalification .

Advanced: What strategies are effective for structural elucidation of this compound when reference standards are unavailable?

Q. Methodological Answer :

  • Isolation : Use preparative HPLC to collect impurity fractions.
  • Hyphenated Techniques : Combine LC-MSⁿ with NMR (1D/2D) to assign stereochemistry and functional groups.
  • Computational Modeling : Predict fragmentation patterns using software (e.g., ACD/MS Fragmenter) and compare to experimental MS² spectra .

Basic: How to validate impurity-specific extraction methods for this compound in complex matrices?

Q. Methodological Answer :

  • Sample Preparation : Optimize solvent systems (e.g., acetonitrile:buffer pH 3.0) for maximal recovery.
  • Validation Parameters : Include precision (RSD ≤2%), robustness (variations in pH ±0.2), and carryover studies (≤0.05%) .
  • Matrix Effects : Evaluate using post-column infusion to detect ion suppression/enhancement in LC-MS .

Advanced: What experimental designs are optimal for studying the role of this compound in drug-excipient interactions?

Q. Methodological Answer :

  • Accelerated Stability Testing : Store formulations with excipients (e.g., lactose, PVP) at 40°C/75% RH for 3 months.
  • Isothermal Calorimetry : Measure heat flow changes during impurity-excipient interactions.
  • Multivariate Analysis : Apply DOE (Design of Experiments) to identify critical factors (e.g., moisture content, pH) influencing impurity formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.